![molecular formula C5H6F2N2 B1312021 1-(difluoromethyl)-3-methyl-1H-pyrazole CAS No. 956628-23-2](/img/structure/B1312021.png)
1-(difluoromethyl)-3-methyl-1H-pyrazole
Overview
Description
1-(Difluoromethyl)-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method includes the reaction of 3-methyl-1H-pyrazole with difluoromethylating agents under specific conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
1-(Difluoromethyl)-3-methyl-1H-pyrazole has been explored for its potential therapeutic applications:
- Antifungal Activity : Research indicates that this compound inhibits succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. This mechanism positions it as a candidate for developing new antifungal agents targeting pathogens such as Botrytis cinerea .
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity, making it a potential candidate for treating bacterial infections .
Agricultural Applications
The compound serves as an important intermediate in the synthesis of various agrochemicals:
- Fungicides : It is utilized in developing fungicides like Isopyrazam and Sedaxane, which are effective against crop-affecting fungal species. The difluoromethyl group enhances the efficacy of these compounds by increasing their binding affinity to molecular targets .
- Pesticide Development : The structural characteristics of this compound allow for the synthesis of novel pesticides that are efficient and environmentally friendly .
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Functional Polymers : The compound has been investigated for its potential use in creating functional polymers and ionic liquids due to its chemical reactivity .
Case Study 1: Antifungal Mechanism Exploration
A study conducted on the antifungal properties of this compound revealed that it effectively inhibits the enzyme succinate dehydrogenase in fungal cells. This inhibition disrupts the respiratory chain, leading to cell death. Molecular docking studies confirmed that the difluoromethyl group plays a crucial role in binding to the enzyme's active site .
Compound | Target Enzyme | Activity |
---|---|---|
This compound | Succinate Dehydrogenase | Inhibition |
Case Study 2: Synthesis of Agrochemicals
The synthesis pathway for producing fungicides from this compound involves several steps, including substitution reactions that yield various derivatives with enhanced biological activity. For instance, the compound is a precursor for synthesizing high-efficiency fungicides that demonstrate lower toxicity compared to traditional agents .
Step | Reaction Type | Product |
---|---|---|
1 | Substitution | Isopyrazam |
2 | Cyclization | Sedaxane |
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has an additional carboxylic acid group, which can influence its chemical reactivity and biological activity.
3-(Difluoromethyl)-1-phenyl-1H-pyrazole: The presence of a phenyl group can significantly alter the compound’s properties, including its lipophilicity and binding interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
1-(Difluoromethyl)-3-methyl-1H-pyrazole is a compound that belongs to the pyrazole class, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing its pharmacological effects, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C6H6F2N2
- Molecular Weight : 162.12 g/mol
- Structure : The compound features a five-membered ring structure with two nitrogen atoms and a difluoromethyl group attached to the pyrazole ring.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
- Fungicidal Properties : There is evidence suggesting that this compound may have fungicidal properties, potentially disrupting fungal cell membranes or inhibiting essential enzymes critical for fungal growth .
- Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Synthesis Methods
Various synthesis methods have been developed for creating this compound, including:
- Cyclocondensation Reactions : The reaction of hydrazines with carbonyl compounds under acidic conditions has been successfully employed to synthesize pyrazoles.
- Regioselective Synthesis : Recent advancements have improved regioselectivity in synthesizing substituted pyrazoles, enhancing yields and product purity .
Case Studies and Research Findings
The exact mechanism of action for this compound is not fully understood; however, it is believed to involve:
Properties
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-4-2-3-9(8-4)5(6)7/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSDPLGJZFJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408660 | |
Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956628-23-2 | |
Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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